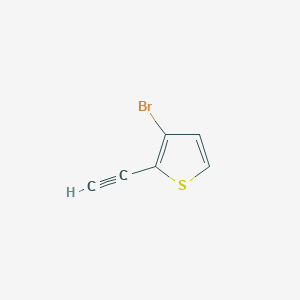
噻吩,3-溴-2-乙炔基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-ethynylthiophene is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom at the third position and an ethynyl group at the second position. Thiophene derivatives, including 3-bromo-2-ethynylthiophene, are known for their unique electronic properties and are widely used in various fields such as materials science, pharmaceuticals, and organic electronics .
科学研究应用
3-Bromo-2-ethynylthiophene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Pharmaceuticals: Investigated for its potential as a pharmacologically active compound with antioxidant, antimicrobial, and anticancer properties.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
作用机制
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
A study on 2- (arylethynyl)-3-ethynylthiophenes, which are structurally similar to 3-bromo-2-ethynylthiophene, showed that these compounds have relatively high drug scores and low toxicities .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethynylthiophene can be synthesized through various methods. One common method involves the bromination of 2-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2-bromo-3-ethynylthiophene is synthesized from 2,3-dibromothiophene and ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of 3-bromo-2-ethynylthiophene typically involves large-scale bromination reactions using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Bromo-2-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in cross-coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)2Cl2) and copper co-catalysts (e.g., CuI) are used in the presence of bases such as triethylamine (Et3N).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: New carbon-carbon bonded compounds.
Oxidation Products: Oxidized thiophene derivatives
相似化合物的比较
Similar Compounds
- 2-Bromo-3-ethynylthiophene
- 3-Bromo-2-nitrothiophene
- 2,3-Dibromothiophene
Comparison
3-Bromo-2-ethynylthiophene is unique due to the presence of both a bromine atom and an ethynyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 2-bromo-3-ethynylthiophene lacks the same substitution pattern, leading to different reactivity and applications .
属性
IUPAC Name |
3-bromo-2-ethynylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSILMGPFSXONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
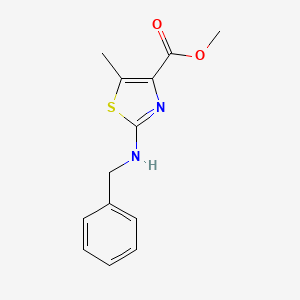
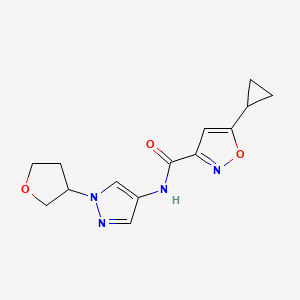
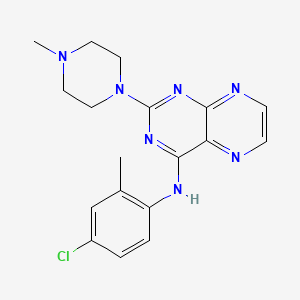
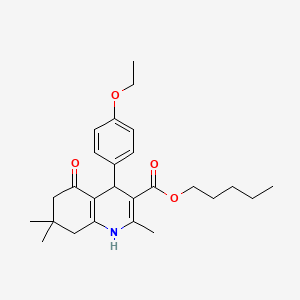
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2518982.png)
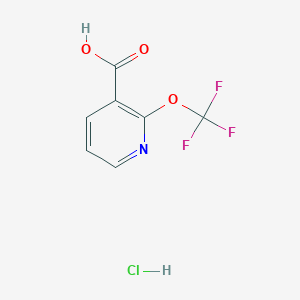
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
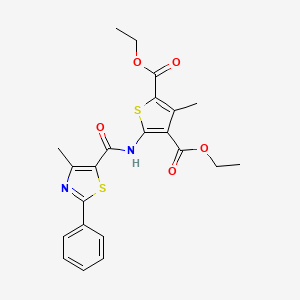
![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)
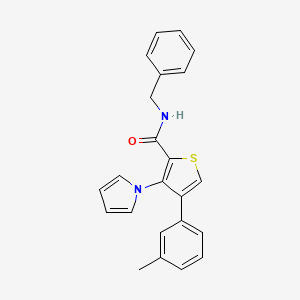
![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid](/img/structure/B2518993.png)


